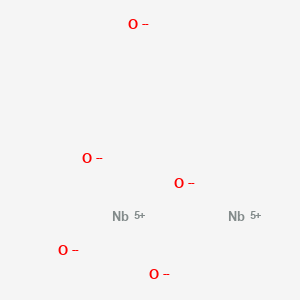

Niobium(5+);oxygen(2-)

Description

Significance of Niobium Pentoxide in Modern Research

The importance of niobium pentoxide in contemporary research stems from its diverse and tunable properties, which make it a promising candidate for a wide array of applications. rsc.orgscientific.net Researchers are actively investigating its potential in catalysis, energy storage, and optical devices. mdpi.comgoodfellow.com

In the realm of catalysis , niobium pentoxide is recognized for its ability to facilitate various chemical reactions, including acid-induced reactions, redox reductions, and photocatalytic processes. tandfonline.comtandfonline.com Its strong surface acidity, which can be tailored through different synthesis methods, makes it an effective catalyst for processes like biomass conversion and the production of fine chemicals. mdpi.comufv.br

For energy storage , niobium pentoxide is being explored as a high-performance electrode material for lithium-ion batteries (LIBs) and supercapacitors. nih.govrsc.org Its different crystalline structures offer various pathways for ion intercalation, which is crucial for high-rate energy storage performance. rsc.org The nanostructured forms of Nb2O5 are particularly promising due to their high surface area, which enhances their electrochemical properties. nih.gov

In optics and electronics , niobium pentoxide's high refractive index and excellent transparency make it a valuable material for optical coatings, high-refractive-index glasses, and advanced electronic components like capacitors. goodfellow.comdataintelo.com Its electrochromic properties, allowing it to change color under an applied voltage, are also being investigated for applications such as smart windows. goodfellow.com

The following interactive data table summarizes some of the key research findings and applications of niobium pentoxide.

| Research Area | Key Findings | Potential Applications | Supporting Evidence |

| Catalysis | Exhibits strong Brønsted and Lewis acidity, effective in biomass conversion. | Biofuel production, fine chemical synthesis. | mdpi.comufv.br |

| Energy Storage | Polymorphs like T-Nb2O5 allow for rapid lithium-ion migration. | High-rate lithium-ion batteries, supercapacitors. | mdpi.comrsc.org |

| Optics & Electronics | High refractive index and dielectric constant. | Anti-reflective coatings, high-performance capacitors. | goodfellow.comdataintelo.com |

Overview of Niobium Pentoxide Polymorphism

A defining characteristic of niobium pentoxide is its extensive polymorphism, meaning it can exist in numerous different crystal structures. wikipedia.org Over 15 distinct crystalline phases have been identified, each with unique properties. mdpi.commdpi.com The formation of a specific polymorph is influenced by factors such as temperature, pressure, and the synthesis method used. abq.org.br

The various polymorphs are typically designated by prefixes. Some of the most commonly studied forms include:

Amorphous Nb2O5: Often obtained at low synthesis temperatures. nih.gov

TT-Nb2O5 (pseudohexagonal): Forms at lower crystallization temperatures, around 500 °C. nih.gov It is noted for its utility in electrochromic applications. csic.es

T-Nb2O5 (orthorhombic): Also forms at lower temperatures and possesses a layered structure that facilitates rapid ion migration, making it ideal for energy storage. mdpi.comresearchgate.net

M-Nb2O5 (monoclinic): A higher temperature phase, forming around 800 °C. nih.gov

H-Nb2O5 (monoclinic): The most stable, high-temperature phase, forming at approximately 1100 °C. mdpi.com

The transformation between these phases is often irreversible. researchgate.net For instance, the low-temperature γ-form (orthorhombic) transforms to the high-temperature α-form (monoclinic) at around 830°C, and this transformation is not reversible. researchgate.net The ability to selectively synthesize a specific polymorph is a key area of research, as the crystal structure directly dictates the material's properties and its suitability for a particular application. mdpi.commdpi.com

The table below provides a summary of the common polymorphs of niobium pentoxide and their key characteristics.

| Polymorph | Crystal System | Formation Temperature | Key Characteristics | References |

| Amorphous | N/A | Low temperatures | Precursor to crystalline phases. | nih.gov |

| TT-Nb2O5 | Pseudohexagonal | ~500 °C | Preferred for electrochromic applications. | csic.esnih.gov |

| T-Nb2O5 | Orthorhombic | ~500 °C | Layered structure, good for ion transport. | mdpi.comnih.gov |

| M-Nb2O5 | Monoclinic | ~800 °C | Intermediate temperature phase. | nih.gov |

| H-Nb2O5 | Monoclinic | ≥1000 °C | Thermodynamically most stable phase. | mdpi.comnih.gov |

Properties

CAS No. |

12627-00-8 |

|---|---|

Molecular Formula |

Nb2O5 |

Molecular Weight |

265.81 g/mol |

IUPAC Name |

niobium(5+);oxygen(2-) |

InChI |

InChI=1S/2Nb.5O/q2*+5;5*-2 |

InChI Key |

URLJKFSTXLNXLG-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5] |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5] |

Origin of Product |

United States |

Fundamental Scientific Principles and Structural Elucidation of Niobium 5+ ;oxygen 2

Crystallographic Systems and Polymorphic Phases of Niobium Pentoxide

Niobium pentoxide is renowned for its extensive polymorphism, with numerous crystalline and amorphous structures reported. researchgate.net The arrangement of NbO6 octahedra, which form the basic building blocks, dictates the resulting crystal system and properties of each polymorph. researchgate.netarxiv.org These octahedra can connect at corners or edges, leading to varying degrees of distortion and a diversity of three-dimensional structures. researchgate.netscielo.br

Orthorhombic Phase (T-Nb₂O₅, TT-Nb₂O₅)

The orthorhombic system is home to two notable phases of niobium pentoxide: T-Nb₂O₅ and TT-Nb₂O₅.

T-Nb₂O₅ , an orthorhombic polymorph, is characterized by a structure where Nb atoms are coordinated with either six or seven oxygen atoms, resulting in the formation of distorted octahedra and pentagonal bipyramids. mdpi.com This phase belongs to the Pbam space group. nih.gov Its structure consists of 4x4 blocks of corner-shared NbO₆ octahedra, with these blocks being interconnected through edge sharing. scielo.br The lattice parameters for T-Nb₂O₅ have been reported as a = 6.175 Å, b = 29.175 Å, and c = 3.930 Å. ucl.ac.uk Due to its unique crystal structure, T-Nb₂O₅ exhibits "intercalation pseudocapacitance," which facilitates rapid two-dimensional transport of ions. diva-portal.org

TT-Nb₂O₅ , often referred to as the low-temperature phase, shares structural similarities with T-Nb₂O₅. nih.gov It is considered a disordered form of T-Nb₂O₅ and can be synthesized by annealing amorphous niobium pentoxide at around 300°C. ucl.ac.ukscispace.com While its crystal structure has been described as pseudo-hexagonal, it can also be indexed within the orthorhombic system of T-Nb₂O₅. nih.govucl.ac.uk Some studies have proposed that TT-Nb₂O₅ has a pseudo-hexagonal structure with the space group P6/mmm and lattice parameters of a = 3.607 Å and c = 3.925 Å. ucl.ac.uk The transition from the amorphous phase to TT-Nb₂O₅ typically occurs upon heating. scispace.com

Monoclinic Phase (H-Nb₂O₅, B-Nb₂O₅)

The monoclinic system includes the high-temperature H-Nb₂O₅ and the B-Nb₂O₅ phases.

H-Nb₂O₅ is the stable, high-temperature form of niobium pentoxide, typically forming at temperatures of 1000°C or higher. mdpi.comnih.gov It possesses a high degree of structural order and is characterized by a monoclinic crystal structure belonging to the P2/m space group. arxiv.orgnih.gov The lattice parameters for H-Nb₂O₅ are approximately a = 21.16 Å, b = 3.824 Å, and c = 19.36 Å. nih.gov The fundamental building blocks of H-Nb₂O₅ are NbO₆ octahedra. arxiv.org

B-Nb₂O₅ also crystallizes in a monoclinic structure, assigned to the C2/c space group. mdpi.comnih.gov Its crystal structure is composed of eight niobium cations at the 8f Wyckoff position and twenty oxygen anions distributed across three different Wyckoff positions. mdpi.com The lattice parameters for this phase are a = 12.740 Å, b = 4.883 Å, c = 5.561 Å, and β = 105.020°. ucl.ac.uk

Tetragonal Phase (M-Nb₂O₅)

M-Nb₂O₅ represents a tetragonal polymorph of niobium pentoxide, which shares structural similarities with the H-Nb₂O₅ phase, containing 4x4 ReO₃-type blocks. mdpi.comnih.gov It belongs to the I4/mmm space group. nih.govmaterialsproject.org The lattice constants for M-Nb₂O₅ are a = 20.44 Å and c = 3.832 Å. mdpi.comnih.gov In the structure of M-Nb₂O₅, the Nb-O octahedra are arranged in a block-like fashion. nih.govresearchgate.net

Amorphous Niobium Pentoxide Structures

Amorphous niobium pentoxide (a-Nb₂O₅) is typically synthesized through low-temperature methods. mdpi.comnih.gov This non-crystalline form lacks long-range atomic order. Upon heating, amorphous Nb₂O₅ can crystallize into the TT or T phase at approximately 500°C. mdpi.comnih.gov Theoretical studies based on density functional theory have suggested that the electronic structure of amorphous niobium oxide is similar to that of the M-Nb₂O₅ phase. researchgate.netjst.go.jpresearchmap.jp This similarity is attributed to a broad distribution of Nb-O bond lengths within the NbO₆ polyhedra, a characteristic feature of M-Nb₂O₅. researchgate.netresearchmap.jp

Phase Transformations and Stability Under Varying Conditions

The various polymorphs of niobium pentoxide can transform from one to another under different conditions, primarily temperature and pressure. nih.govscispace.com The stability of a particular phase is not solely determined by temperature but can also be influenced by the preparation method, the nature of the starting material, and the presence of impurities. nih.gov

A general temperature-dependent phase transformation sequence is as follows:

Amorphous Nb₂O₅ crystallizes into the TT-Nb₂O₅ or T-Nb₂O₅ phase at around 500°C. mdpi.comnih.gov

Upon further heating to an intermediate temperature range of approximately 800°C, the material can transform into the tetragonal M-Nb₂O₅ phase. mdpi.comnih.gov

At high temperatures, typically at or above 1000°C, the stable monoclinic H-Nb₂O₅ phase is formed. mdpi.comnih.gov

It has been noted that the low-temperature (α) form is metastable and will eventually transform to the high-temperature (β) form. osti.gov Pressure also plays a significant role in the phase stability of Nb₂O₅, with B-Nb₂O₅ being recognized as a high-pressure form. scispace.com

Electronic Structure and Band Theory of Niobium(5+);oxygen(2-)

Niobium pentoxide is classified as a wide-bandgap semiconductor. scielo.brresearchgate.net Its electronic structure is characterized by a valence band primarily formed from O 2p orbitals and a conduction band dominated by Nb 4d orbitals. researchgate.net The energy difference between the top of the valence band and the bottom of the conduction band constitutes the band gap, a critical parameter that dictates the material's electronic and optical properties.

Theoretical studies employing density functional theory (DFT) have been instrumental in elucidating the electronic band structure of various Nb₂O₅ polymorphs. unesp.br The calculated band gap values vary depending on the crystalline phase and the computational method used. For instance, first-principles calculations have reported indirect band gaps of approximately 2.1 eV for the B-phase and 3.8 eV for the R-phase. researchgate.net Other studies have indicated a band gap of around 3.4 eV for n-type Nb₂O₅. scielo.br For the monoclinic H-Nb₂O₅ phase, a direct band gap of 3.45 eV has been calculated, which is in good agreement with experimental values. cu.edu.eg The orthorhombic T-phase has been calculated to have a smaller band gap of 2.7 eV, which could enhance its optical absorption in the near-ultraviolet and visible regions. researchgate.netresearchgate.net

The electronic structure of amorphous niobium oxide has been investigated through a combination of experimental techniques and theoretical calculations. researchmap.jp These studies suggest that the electronic structure of the amorphous phase is comparable to that of the crystalline M-Nb₂O₅ phase. jst.go.jpresearchmap.jp

Band Gap Characteristics and Electronic States

Niobium pentoxide is a semiconductor characterized by a wide and indirect band gap. aip.orgresearchgate.net The exact value of the band gap is highly dependent on the material's crystalline phase, with several polymorphs such as pseudohexagonal (TT), orthorhombic (T), and monoclinic (H) phases exhibiting different electronic properties. aip.orgscielo.brmdpi.com For instance, theoretical calculations using the PBEsol0 hybrid functional method suggest an indirect band gap of 4.30 eV for the monoclinic phase, which aligns well with experimental findings. aip.org Other studies have reported band gap values ranging from 2.5 eV to 4.1 eV depending on the computational method and the specific crystalline phase being investigated. researchgate.net Stoichiometric Nb₂O₅ is generally considered an electrical insulator with a band gap of approximately 4 eV. osti.gov

The electronic states of niobium pentoxide are primarily determined by the orbitals of its constituent atoms. The valence band is mainly composed of O 2p states, while the conduction band is predominantly formed by Nb 4d states. aip.org This is a common feature across its various polymorphs. The nature of the electronic bands can be complex, featuring a mix of flat and dispersive bands. aps.orgbham.ac.uk These correspond to localized and delocalized electronic states, respectively. aps.orgbham.ac.uk The localized states are often associated with the specific block-like structures of niobium-oxygen octahedra that characterize many of the Nb₂O₅ phases. aps.orgbham.ac.uk

The introduction of dopants or defects can significantly alter the band gap and electronic states. For example, fluorine doping has been shown to narrow the band gap. researchgate.net Similarly, the presence of oxygen vacancies can introduce in-gap states, effectively reducing the band gap and increasing electronic conductivity. researchgate.net

Density of States Analysis

Density of states (DOS) analysis provides further insight into the electronic structure of niobium pentoxide. The total and partial DOS calculations confirm the primary contributions of oxygen and niobium orbitals to the valence and conduction bands, respectively. aip.org For the monoclinic B-phase of Nb₂O₅, the valence band is located in the energy range of -6 eV to the Fermi level, while the conduction band begins around 2.2 eV when calculated with the DFT-PBEsol method. aip.org

The choice of computational functional significantly impacts the calculated DOS and the resulting band gap. Hybrid functionals like PBEsol0, which incorporate a portion of exact Hartree-Fock exchange, tend to shift the conduction bands to higher energies compared to pure DFT functionals like PBEsol, resulting in a larger and more accurate band gap prediction. aip.org The analysis of the partial DOS reveals that the conduction band minimum is primarily of Nb 4d character with a smaller contribution from O 2p states, while the valence band maximum is dominated by O 2p states. aip.org The shape of the DOS can also reveal the presence of localized states, which appear as sharp peaks within the band structure. aps.org

Excitonic Effects and Binding Energies

Excitonic effects, which describe the interaction between an excited electron and the hole it leaves behind, play a crucial role in the optical and electronic properties of niobium pentoxide. The binding energy of these excitons can be quite high, particularly in certain crystalline phases. For example, theoretical calculations have shown exciton (B1674681) binding energies as high as 69.611 meV for monoclinic Nb₂O₅ and 75.548 meV for the orthorhombic phase. researchgate.netresearchgate.net An even higher theoretical exciton binding energy of 73.553 meV has been reported for the H-phase of Nb₂O₅, which is significantly larger than that of the TT-phase (3.515 meV) and the T-phase (24.071 meV). acs.org

This high exciton binding energy is attributed to a weak dielectric shielding ability and a strong Coulomb interaction between the electron and hole. researchgate.netresearchgate.net The specific atomic arrangement, the shape of the energy bands, and the strength of the chemical bonds are all factors that contribute to the differences in exciton binding energies across the various crystal structures. researchgate.netresearchgate.net The presence of defects, such as oxygen vacancies, can have a significant impact on excitons. acs.org These vacancies can interact with exciton pairs, leading to the formation of bound exciton states. acs.org Furthermore, these defect sites can facilitate the dissociation of excitons into free electrons and holes, which is a critical process for applications in photocatalysis and optoelectronics. acs.org

Defect Chemistry and Non-Stoichiometry in Niobium Pentoxide

Oxygen Vacancies and Their Role in Electronic and Ionic Transport Mechanisms

Oxygen vacancies are a prevalent type of point defect in niobium pentoxide and play a critical role in modifying its electronic and ionic transport properties. rsc.orgnih.gov The creation of these vacancies, which can be achieved through methods like hydrogen reduction or acid treatment, introduces changes to the electronic structure of Nb₂O₅. researchgate.netnih.gov These changes include the creation of more active sites and an increase in the concentration of free electrons, which in turn boosts electron and ion transport kinetics. rsc.orgaip.org

The introduction of oxygen vacancies can lead to a reorganization of the electronic structure by redistributing localized charge density and establishing in-gap states near the Fermi level, which enhances electronic conductivity. researchgate.net This can effectively narrow the intrinsic bandgap of the material. researchgate.net For instance, the creation of oxygen vacancies in orthorhombic T-Nb₂O₅ leads to increased donor density and enhanced electrical conductivity. nih.gov This improved conductivity accelerates charge storage kinetics, making the material more suitable for applications such as lithium-ion batteries. rsc.orgnih.gov Furthermore, oxygen vacancies can weaken the adsorption energy of ions like Li+, facilitating their transport through the material. researchgate.net

Crystalline Defects and Microstructure

Niobium pentoxide is known for its rich polymorphism, with several crystalline phases that can be obtained under different synthesis and heat treatment conditions. scielo.brufmg.br Common phases include the pseudohexagonal (TT), orthorhombic (T), and monoclinic (H) structures. scielo.brmdpi.com The transition between these phases is often associated with the introduction of crystalline defects, particularly oxygen vacancies. cdmf.org.br

Surface Science of Niobium(5+);oxygen(2-)

The surface of niobium pentoxide exhibits notable chemical properties, particularly its acidity, which includes both Brønsted and Lewis acid sites. acs.org This surface acidity makes it a valuable material in heterogeneous catalysis. acs.org The quantity and strength of these acid sites can be tuned, although the specific properties are dependent on the polymorphic form of the material. acs.org

Theoretical studies using density functional theory (DFT) have been employed to investigate the surface properties of different Nb₂O₅ phases. For the B-phase, the (010)-2 surface has been identified as the most stable. acs.org Analysis of the projected density of states (PDOS) for this surface reveals that the niobium atoms act as Lewis acid sites. acs.org

Surface Energetics and Cleavage Planes

The stability of different crystal surfaces of niobium pentoxide is a critical factor influencing its properties and applications. Theoretical and experimental studies have been conducted to determine the surface energies and preferred cleavage planes of its various polymorphic forms.

Surface Energy and Stability:

Density functional theory (DFT) calculations have been instrumental in predicting the surface energies of different crystallographic planes of Nb2O5. For the B-phase of Nb2O5, the (010)-2 surface has been identified as the most stable, with a calculated surface energy of 0.52 J m⁻². acs.org In contrast, for other polymorphs, the (010) surface is also recognized as the natural cleavage plane. researchgate.net Upon relaxation, the surface energy of other planes, such as the (001) and (100) surfaces, can be significantly reduced. researchgate.net For instance, one study showed a reduction from 1.16 to 0.48 J m⁻² after structural relaxation. researchgate.net

| Polymorph | Crystallographic Plane | Surface Energy (J m⁻²) | Reference |

|---|---|---|---|

| B-Nb2O5 | (010)-2 | 0.52 | acs.org |

| Unspecified | (001) - Unrelaxed | 1.16 | researchgate.net |

| Unspecified | (001) - Relaxed | 0.48 | researchgate.net |

Cleavage Planes:

The cleavage plane represents the path of least resistance for breaking a crystal. For niobium pentoxide, the (010) plane is a commonly identified cleavage plane. researchgate.netufmg.br Studies on the B-phase of Nb2O5 have specifically pointed to the (010)-2 cleavage plane as having the lowest formation energy, exposing both niobium and oxygen atoms. ufmg.br The orthorhombic T-phase of Nb2O5 exhibits characteristic diffraction peaks corresponding to the (180), (181), and (002) planes. researchgate.net

Adsorption and Reactivity of Molecular Species on Niobium Pentoxide Surfaces

The surface of niobium pentoxide provides active sites for the adsorption and subsequent reaction of various molecules, a property that is central to its catalytic and photocatalytic applications. The nature of these interactions depends on both the specific polymorph of Nb2O5 and the adsorbing chemical species.

Adsorption of Water and Hydrogen Peroxide:

The interaction of water (H2O) and hydrogen peroxide (H2O2) with Nb2O5 surfaces has been a subject of detailed investigation. On the B-Nb2O5 (010)-2 surface, molecular adsorption of water at the niobium (Nb) sites is found to be the most stable configuration. acs.org However, both molecular and dissociative adsorption mechanisms are believed to coexist on the surface. acs.org

When hydrogen peroxide is adsorbed on the same surface, the preferred site is also the Nb atom, with a significant adsorption energy of 1.63 eV. acs.org This interaction can lead to the formation of various reactive oxygen species (ROS), such as hydrosuperoxo (HO2–), which can exist in equilibrium with other species on the surface. acs.orgacs.org The formation of these ROS is crucial for the photocatalytic activity of niobium pentoxide. acs.org

Adsorption of Other Molecular Species:

Niobium pentoxide surfaces exhibit Lewis and Brønsted acidity, allowing them to interact with a range of molecules. acs.orgresearchgate.net The adsorption of film-forming species like Nb, O, O2, and O3 is generally strong, while Nb-O clusters and hydrogen-containing molecules tend to be weakly adsorbed. aip.org Studies have shown that H2O, O2, and O3 can dissociate upon adsorption. aip.org

The material's ability to adsorb organic molecules is also notable. For instance, niobium pentoxide has been shown to effectively adsorb thiophene (B33073) from fuel, with the adsorption capacity being influenced by temperature. scispace.com Similarly, it can adsorb dyes like methylene (B1212753) blue, with the efficiency of adsorption being related to the material's surface area. scielo.br The adsorption of the antibiotic ciprofloxacin (B1669076) on Nb2O5 surfaces is significantly enhanced in the presence of hydrogen peroxide due to the modification of the surface charge by superoxo and peroxo species. acs.org

| Adsorbate | Surface/Conditions | Key Findings | Reference |

|---|---|---|---|

| Water (H2O) | B-Nb2O5 (010)-2 | Molecular adsorption at Nb site is most stable; both molecular and dissociative mechanisms present. | acs.org |

| Hydrogen Peroxide (H2O2) | B-Nb2O5 (010)-2 | Preferred adsorption at Nb site with an energy of 1.63 eV, leading to ROS formation. | acs.org |

| Thiophene | Nb2O5 modified ZSM-5 | Adsorption capacity is temperature-dependent. | scispace.com |

| Methylene Blue | Nb2O5 nanoparticles | Adsorption is high due to favorable electrostatic interaction and high surface area. | scielo.br |

| Ciprofloxacin | Nb2O5 in H2O2 solution | Adsorption efficiency is significantly improved by surface charge modification from ROS. | acs.org |

Surface Reactivity and Catalysis:

The reactivity of niobium pentoxide surfaces is closely linked to their acidic properties and the presence of redox sites. researchgate.netscispace.com The surface contains both Lewis and Brønsted acid sites, which are crucial for its catalytic activity in various reactions. acs.orgresearchgate.net The strength and concentration of these acid sites can be tuned by modifying the surface, for example, with metal oxides or acids. scispace.comufv.br This modification can stabilize the surface area and enhance catalytic performance. scispace.com

The interaction between adsorbates and the Nb2O5 surface can lead to chemical transformations. For example, the adsorption of H2O2 leads to the formation of reactive oxygen species that can participate in oxidation reactions. acs.orgacs.org The photocatalytic degradation of dyes and other organic pollutants is a well-documented application of niobium pentoxide's surface reactivity. acs.orgscielo.br

Table of Compound Names

| Common Name | IUPAC Name | Formula |

| Niobium Pentoxide | Niobium(5+);oxygen(2-) | Nb2O5 |

| Polyetheretherketone | ||

| Water | H2O | |

| Hydrogen Peroxide | H2O2 | |

| Thiophene | C4H4S | |

| Methylene Blue | C16H18ClN3S | |

| Ciprofloxacin | C17H18FN3O3 | |

| Lithium Niobate | lithium;niobium(5+);oxygen(2-) | LiNbO3 |

Advanced Synthesis Methodologies for Niobium 5+ ;oxygen 2 Materials

Wet Chemical Synthesis Routes

Wet chemical methods are solution-based processes that offer excellent control over the composition and microstructure of niobium oxide materials at relatively low temperatures.

Sol-Gel Processing Techniques

The sol-gel method is a versatile "bottom-up" approach for synthesizing high-purity niobium oxide nanoparticles with controlled particle size, porosity, and a large specific surface area. nih.gov This "wet chemical" process begins with a solution-phase precursor, typically a metal alkoxide like niobium(V) ethoxide (Nb(OC₂H₅)₅) dissolved in an organic solvent, which forms a stable colloidal suspension known as a "sol". nih.gov Through hydrolysis and polycondensation reactions, the sol transforms into a "gel," a continuous solid network encapsulating the liquid phase. nih.gov Subsequent drying and calcination of the gel yield the final oxide nanoparticles. nih.gov

A key advantage of the sol-gel process is its ability to operate at significantly lower temperatures (70°C to 320°C) compared to conventional solid-state reactions or chemical vapor deposition, making it an energy-efficient option. nih.gov The choice of precursor and reaction conditions plays a crucial role in the final properties of the material. For instance, hierarchically porous niobium(V) oxide monoliths can be prepared from a niobium(V) chloride (NbCl₅) precursor through a sol-gel process accompanied by phase separation. acs.org

| Precursor | Solvent/Reagents | Key Findings |

| Niobium(V) ethoxide (Nb(OC₂H₅)₅) | Absolute ethanol (B145695), Ammonia (B1221849) hydroxide (B78521) | Synthesis of Nb₂O₅ powders with crystallite sizes of 25-65 nm after calcination at 750°C. scielo.br |

| Niobium(V) chloride (NbCl₅) | Butanol, Acetic acid | Production of stable, transparent sols for electrochromic coatings. uni-saarland.de |

| Niobium(V) chloride (NbCl₅) | Not specified | Preparation of hierarchically porous monoliths with controlled macroporous structures. acs.org |

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are effective liquid-phase techniques for producing crystalline and morphologically controlled niobium oxide nanoparticles. nih.gov These methods involve heating a precursor solution in a sealed vessel, known as an autoclave, under controlled temperature and pressure. nih.govresearchgate.net The high temperature and pressure accelerate the hydrolysis of the starting materials and promote the crystallization of the nanoparticles. nih.gov

Hydrothermal synthesis utilizes water as the solvent, while solvothermal synthesis employs other organic or inorganic solvents. researchgate.netrsc.org These methods offer a direct route to fine, homogeneous oxide powders at relatively low temperatures (up to 300°C). nih.govresearchgate.net The choice of precursor, solvent, temperature, and reaction time significantly influences the crystal phase and morphology of the resulting Nb₂O₅. For example, spiky nanoparticles composed of a niobium oxide hydrate (B1144303) core and niobium pentoxide nanorods can be synthesized via hydrothermal treatment of a niobium oxalate (B1200264) solution. cambridge.org Solvothermal synthesis using niobium(V) pentabutoxide in toluene (B28343) can yield amorphous Nb₂O₅ with a high surface area. rsc.orgrsc.org

| Precursor | Solvent/Reagents | Method | Temperature | Key Findings |

| Commercial Nb₂O₅ | Aqueous NaOH | Hydrothermal | 200°C | Synthesis of microcrystalline, single-phase NaNbO₃. sci-hub.ru |

| Commercial Nb₂O₅ | Aqueous KOH | Hydrothermal | 200°C | Formation of soluble potassium hexaniobates. sci-hub.ru |

| Niobium oxalate | Deionized water | Hydrothermal | 200°C | Formation of spiky nanoparticles with tunable size. cambridge.org |

| Ammonium (B1175870) niobate oxalate | Isopropanol-water mixture | Solvothermal | 180°C | Synthesis of uniform sphere-like Nb₂O₅ nanostructures. bohrium.com |

| Niobium(V) pentabutoxide | Toluene | Solvothermal | 573 K | Production of amorphous Nb₂O₅ with a large surface area (>200 m²/g). rsc.orgrsc.org |

| Niobium(V) chloride (NbCl₅) | Benzyl alcohol | Solvothermal | Not specified | Formation of H-Nb₂O₅ nanoparticles. nih.gov |

Precipitation Methods

Precipitation is a straightforward method for synthesizing niobium oxide nanoparticles. This technique involves the reaction of a soluble niobium precursor with a precipitating agent, leading to the formation of an insoluble niobium compound that can be subsequently calcined to obtain Nb₂O₅. tandfonline.com For instance, niobic acid can be precipitated from a solution of a niobium-fluorocomplex and ammonia. tandfonline.com

A chemical precipitation method has been demonstrated for the synthesis of Nb₂O₅-modified nickel catalysts. nih.govjove.com This involves the co-precipitation of nickel and niobium species from a solution containing nickel nitrate (B79036) and niobium(V) oxalate hydrate. nih.govjove.com The resulting precipitate is then washed, dried, and calcined to yield the final mixed oxide nanoparticles. nih.gov This method allows for the uniform dispersion of the metal components and can produce nanoparticles with a relatively large surface area. jove.com

| Precursors | Precipitating Agent | Key Steps | Resulting Material |

| Niobium(V) oxalate hydrate, Nickel nitrate | Sodium hydroxide, Ammonium hydroxide | Dissolution at 70°C, precipitation at pH 9, filtration, washing, drying, and calcination at 450°C. nih.govjove.com | NiₓNb₁₋ₓO nanoparticles with a large surface area. nih.gov |

| Niobic acid (Nb₂O₅·nH₂O) | Not applicable (thermal decomposition) | Calcination in synthetic air for 5 hours at 450°C. nih.gov | Crystalline Nb₂O₅ particles. nih.gov |

Ultrasonic-Assisted Approaches

The application of high-intensity ultrasound, or sonochemistry, offers a facile and versatile tool for the synthesis of nanostructured materials. illinois.edu The primary phenomenon responsible for the chemical effects of ultrasound is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. illinois.edu This process creates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates. illinois.edu

In the context of niobium oxide synthesis, ultrasonic irradiation can promote the hydrolysis rate of precursors and induce unique morphological changes. illinois.edu This approach can lead to more uniform size distribution, higher surface area, and faster reaction times compared to conventional methods. illinois.edu For example, ultrasound-assisted systems have been explored for the synthesis of niobium-based catalysts for biofuel production, demonstrating the potential for lower reaction times and temperatures. scielo.brscielo.br

| Catalyst | System | Temperature | Key Findings |

| Niobium(V) oxide (Nb₂O₅) | Ultrasound-assisted | 60°C | Achieved over 40% conversion in biofuel synthesis, demonstrating milder conditions. scielo.brscielo.br |

| Ammonium niobium oxalate (AmNO) | Ultrasound-assisted | 60°C | Showed promising results with conversion rates above 40% in shorter times. scielo.brscielo.br |

Vapor Phase Deposition Techniques

Vapor phase deposition techniques involve the transport of a volatile precursor in the gas phase to a substrate, where it reacts or decomposes to form a thin solid film.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a powerful technique for producing high-quality thin films of niobium oxide. In a typical CVD process, a volatile niobium precursor, such as niobium(V) chloride (NbCl₅), is introduced into a reaction chamber where it reacts with an oxygen source on a heated substrate to form a Nb₂O₅ film. researchgate.net CVD can produce uniform niobium layers with low levels of contamination. cern.ch

Aerosol-assisted CVD (AACVD) is a variation of this technique where the precursor is dissolved in a solvent and delivered to the substrate as an aerosol. researchgate.net This method is advantageous as it is a simple, ambient pressure process. researchgate.net The as-deposited films are often amorphous and require subsequent annealing to achieve the desired crystalline phase, such as the orthorhombic, tetragonal, or monoclinic structures of Nb₂O₅. researchgate.net

| Precursor | Deposition Technique | Substrate | Key Findings |

| Niobium(V) chloride (NbCl₅) | Chemical Vapor Deposition (CVD) | Copper, Molybdenum | Can produce niobium films with properties comparable to bulk niobium, with deposition rates exceeding 300 µm/hr. cern.ch |

| Not Specified | Aerosol Assisted Chemical Vapor Deposition (AACVD) | Not Specified | A novel ambient pressure route to Nb₂O₅; as-deposited films are amorphous and can be annealed to obtain various crystal structures. researchgate.net |

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique used to fabricate high-quality thin films of complex materials. The process involves focusing a high-power pulsed laser beam onto a target of the material to be deposited, in this case, niobium pentoxide. The intense laser energy ablates the target material, creating a plasma plume that expands and deposits onto a heated substrate situated opposite the target.

The properties of the resulting Nb₂O₅ films are highly dependent on several key parameters. Studies have shown that substrate temperature, laser energy, and background gas pressure are critical in determining the film's crystallinity and phase. For instance, nanostructured Nb₂O₅ thin films have been successfully prepared using a Q-switched Nd:YAG laser. unimap.edu.my In one study, deposition at a substrate temperature of 350 °C and a laser energy of 657 mJ in a vacuum environment resulted in polycrystalline films. unimap.edu.my Interestingly, this process yielded both the orthorhombic (T-Nb₂O₅) phase and the monoclinic (H-Nb₂O₅) phase, the latter of which typically requires much higher temperatures when formed by other methods. unimap.edu.my The number of laser pulses can also be controlled to influence film properties. researchgate.net

Another variation of this method is Pulsed Laser Ablation in Liquid (PLAL), where a niobium metal target is ablated in deionized water to synthesize Nb₂O₅ nanoparticles. unimap.edu.my This method is noted for being environmentally friendly and producing chemically clean colloids. unimap.edu.my

Table 1: Pulsed Laser Deposition (PLD) Parameters for Nb₂O₅ Synthesis

| Parameter | Value/Condition | Resulting Phase/Morphology | Reference |

|---|---|---|---|

| Laser Type | Q-switched Nd:YAG | Polycrystalline Nanostructured Film | unimap.edu.my |

| Substrate Temp. | 350 °C | Orthorhombic (T-Nb₂O₅) & Monoclinic (H-Nb₂O₅) | unimap.edu.my |

| Laser Energy | 657 mJ | - | unimap.edu.my |

| Environment | Vacuum | - | unimap.edu.my |

| Laser Type | Nd:YAG (in water) | Spherical Nanoparticles (avg. 40 nm) | unimap.edu.my |

| Laser Fluence | 12.09 J/cm² | Orthorhombic (T-Nb₂O₅) | unimap.edu.my |

| Wavelength | 1064 nm | - | unimap.edu.my |

Sputtering Techniques (DC, RF Magnetron Sputtering)

Sputtering is a widely used industrial process for depositing thin films with high uniformity over large areas. aip.org The technique involves bombarding a target material (Nb₂O₅ or metallic Nb) with energetic ions from a plasma, which causes atoms from the target to be ejected or "sputtered." These atoms then travel through the vacuum chamber and deposit onto a substrate.

Both Direct Current (DC) and Radio Frequency (RF) magnetron sputtering are employed for Nb₂O₅ deposition.

RF magnetron sputtering is suitable for depositing films from ceramic (insulating) Nb₂O₅ targets. The properties of the films, such as refractive index and structure, are influenced by deposition parameters like power, working pressure, and oxygen concentration in the sputtering atmosphere. aip.orgmdpi.com Films deposited at lower temperatures (e.g., up to 400 °C) are often amorphous. mdpi.commdpi.com

DC reactive magnetron sputtering typically uses a metallic niobium target in a reactive atmosphere containing oxygen and an inert gas like argon. uobaghdad.edu.iqrdd.edu.iqvibgyorpublishers.org The sputtering power and oxygen flow rate are critical parameters that can be adjusted to control the film's stoichiometry, thickness, and crystal structure. vibgyorpublishers.org This method is valued for its controllability and cost-effectiveness. rdd.edu.iq

Sputtering techniques are recognized for producing dense, pure, and strongly adherent films, making them suitable for optical coatings and electronic devices. rdd.edu.iq

Table 2: Sputtering Parameters and Resulting Nb₂O₅ Film Properties

| Sputtering Type | Target | Key Parameters | Film Characteristics | Reference |

|---|---|---|---|---|

| RF Magnetron | Nb₂O₅ Ceramic | Deposition Temp: RT - 400°C; O₂ Ratio: 10-20% | Amorphous phase | mdpi.com |

| RF Magnetron | Nb₂O₅ | RF Power: 100-200 W; Substrate Temp: 100°C | Amorphous, smooth surface | aip.org |

| DC Reactive | Niobium Metal | Deposition Power: 200-300 W; Constant O₂ flow | Variable crystal structure and Nb:O ratio | vibgyorpublishers.org |

| DC Reactive | Niobium Metal | Annealing Temp: 800°C | - | rdd.edu.iq |

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that builds films one atomic layer at a time. It is based on sequential, self-limiting surface reactions. In a typical ALD cycle for Nb₂O₅, a niobium precursor, such as niobium ethoxide (Nb(OC₂H₅)₅) or (tert-butylimido)tris(ethylmethylamido)niobium, is pulsed into the reactor and chemisorbs onto the substrate surface. aip.orgresearchgate.netacs.org After purging the excess precursor, a co-reactant, like water or ozone, is introduced to react with the precursor layer, forming a layer of niobium oxide. researchgate.netbohrium.com This cycle is repeated to grow a film of the desired thickness with exceptional conformality and precise thickness control.

ALD can be performed using thermal or plasma-enhanced processes.

Thermal ALD relies on the thermal energy of the substrate to drive the surface reactions. Deposition temperatures typically range from 150 °C to 350 °C. researchgate.nettue.nl

Plasma-Enhanced ALD (PE-ALD) uses plasma to activate the co-reactant, which can allow for higher growth rates and different film properties compared to thermal ALD. For example, at 200 °C, the growth per cycle (GPC) for PE-ALD Nb₂O₅ was reported as 0.56 Å, compared to 0.38 Å for thermal ALD. researchgate.net PE-ALD has also been used to achieve deposition at room temperature. aip.org

ALD-grown Nb₂O₅ films are typically amorphous as-deposited and are known for their high purity, density, and uniformity. researchgate.net The self-limiting nature of the process makes it ideal for coating complex, three-dimensional structures. aip.org

Table 3: Comparison of Thermal and Plasma-Enhanced ALD for Nb₂O₅

| ALD Type | Precursor | Co-Reactant | Deposition Temp. (°C) | Growth Per Cycle (GPC) | Film Stoichiometry | Reference |

|---|---|---|---|---|---|---|

| Thermal | tBuN=Nb(NEt₂)₃ | H₂O | 150 - 350 | 0.38 Å (at 200°C) | Sub-stoichiometric (O vacancies) | researchgate.nettue.nl |

| PE-ALD | tBuN=Nb(NEt₂)₃ | O₂ plasma | 150 - 350 | 0.56 Å (at 200°C) | Near-stoichiometric | researchgate.nettue.nl |

| Thermal | Nb(OEt)₅ | H₂O | 150 - 350 | ~0.30 Å | - | researchgate.netacs.org |

| RT PE-ALD | TBTDEN | Plasma excited Ar/H₂O | Room Temp. | 1.1 Å | - | aip.org |

Solid-State and Thermal Oxidation Processes

Thermal Oxidation of Niobium Metal

Thermal oxidation is a straightforward method for forming a niobium pentoxide layer directly on the surface of niobium metal. wikipedia.org The process involves heating the niobium metal in an oxidizing atmosphere, such as air or oxygen, at elevated temperatures. iaea.orgresearchgate.net The kinetics of oxidation and the resulting oxide structure are strongly dependent on the temperature and duration of the heat treatment. iaea.orgcoventry.ac.uk

Different crystalline phases of Nb₂O₅ can be obtained by controlling the oxidation temperature. mdpi.com

Pseudo-hexagonal (TT-Nb₂O₅): Forms when heating between 320 and 350 °C. mdpi.com

Orthorhombic (T-Nb₂O₅): Obtained when heating between 600 and 800 °C. mdpi.com

Monoclinic (H-Nb₂O₅): Appears at higher temperatures. mdpi.com

Research has shown that the oxidation of niobium metal can be complex. At temperatures around 800 °C, a metastable Nb₁₂O₂₉ phase may form initially, which can inhibit further oxidation. coventry.ac.uk However, as this phase converts to Nb₂O₅ with increasing temperature and time, the oxide layer can become non-protective, leading to cracks and continued oxidation of the underlying metal. coventry.ac.uk The oxidation kinetics often follow a linear behavior at higher temperatures. coventry.ac.uk In some cases, a very stable sub-oxide layer (NbO) forms first, which can limit further oxidation unless higher temperatures and strongly oxidizing conditions are applied. core.ac.uk

Solid-State Reactions

Solid-state synthesis involves the reaction of solid precursors at high temperatures to form a new solid product. This method is a conventional and powerful tool in materials chemistry. For niobium pentoxide, a common approach is the calcination of a precursor powder, such as niobic acid (Nb₂O₅·nH₂O). diva-portal.org

A simple and direct solid-state reaction has been proposed where niobic acid is heated to 800 °C for 12 hours to produce the orthorhombic T-Nb₂O₅ phase. diva-portal.org This method is advantageous because niobic acid is a stable and highly active precursor. diva-portal.org Solid-state reactions can also be used to create doped materials by mixing the host oxide with a dopant oxide and then calcining the mixture. i-asem.org Modern techniques like spark-plasma sintering can be used to dramatically reduce reaction times from days to minutes, offering an energy-efficient route for solid-state synthesis. rsc.org

Nanostructure Fabrication Strategies

The synthesis of nanostructured niobium pentoxide is of great interest due to the unique properties that arise from the high surface-area-to-volume ratio. acerp.ir Various strategies, encompassing both chemical and physical methods, have been developed to fabricate Nb₂O₅ with controlled morphologies such as nanoparticles, nanorods, nanotubes, and nanosheets.

Chemical Methods:

Sol-Gel Process: This wet-chemical technique involves the hydrolysis and condensation of molecular precursors, like niobium alkoxides (e.g., Nb(OC₂H₅)₅), to form a "sol" and then a "gel," which is subsequently calcined to yield Nb₂O₅ nanoparticles. tandfonline.comnih.gov

Hydrothermal/Solvothermal Synthesis: These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents under high temperature and pressure. They are highly effective for producing crystalline nanostructures like nanorods, nanobelts, and nanosheets directly from precursors such as niobium metal foils or niobium oxalate. nih.govresearchgate.netresearchgate.net

Precipitation: This is a simple method where a niobium precursor in solution (e.g., a Nb-fluorocomplex) is reacted with a precipitating agent like ammonia to form niobic acid, which is then calcined to produce Nb₂O₅ nanoparticles. tandfonline.com

Electrochemical Anodization: This technique can be used to grow Nb₂O₅ nanotube arrays on a niobium metal foil. By controlling the anodization conditions, the nanotubes can be spontaneously released into the electrolyte, collected, and processed into a powder. sjtu.edu.cn

Templating: This strategy uses a sacrificial scaffold to guide the formation of the nanostructure. For example, polymer-grafted nanocellulose can be complexed with a niobium precursor. Upon heat treatment, the cellulose (B213188) template is burned away, leaving behind one-dimensional, polycrystalline Nb₂O₅ that inherits the structure of the template. rsc.org

Physical Methods:

Pulsed Laser Deposition (PLD): As detailed earlier, PLD can be tailored to produce nanostructured thin films and quantum dots. unimap.edu.my

Joule Resistive Heating: A rapid method where an electrical current is passed through a niobium wire, heating it to high temperatures (over 1000 °C) in air to quickly grow Nb₂O₅ nanowires on its surface. mdpi.com

The choice of fabrication strategy allows for significant control over the final nanostructure, which in turn determines its performance in various applications.

Table 4: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Niobium Pentoxide | Nb₂O₅ |

| Niobium | Nb |

| Niobium Dioxide | NbO₂ |

| Niobium Monoxide | NbO |

| Niobic Acid | Nb₂O₅·nH₂O |

| Orthorhombic Niobium Pentoxide | T-Nb₂O₅ |

| Monoclinic Niobium Pentoxide | H-Nb₂O₅ |

| Pseudo-hexagonal Niobium Pentoxide | TT-Nb₂O₅ |

| Gamma Niobium Pentoxide | γ-Nb₂O₅ |

| Niobium Sub-oxide | Nb₁₂O₂₉ |

| Niobium Ethoxide | Nb(OC₂H₅)₅ |

| (tert-butylimido)tris(ethylmethylamido)niobium | (CH₃)₃CNb(N(CH₂CH₃)(CH₃))₃ |

| (tert-butylimido)-tris(diethylamino)-niobium | (CH₃)₃CNNb(N(C₂H₅)₂)₃ |

| Argon | Ar |

| Oxygen | O₂ |

| Water | H₂O |

| Ozone | O₃ |

| Ammonia | NH₃ |

| Niobium Oxalate | - |

| Ammonium Niobate(V) Oxalate Hydrate | (NH₄)H₂[NbO(C₂O₄)₃]·nH₂O |

| Aluminum | Al |

| Silicon Dioxide | SiO₂ |

Nanoparticle Synthesis and Morphology Control

The synthesis of niobium(V) oxide nanoparticles with controlled size, shape, and crystallinity is a significant area of research. Several wet-chemical methods are predominantly employed, including sol-gel, hydrothermal, and Pechini processes. nih.govtandfonline.com These techniques offer advantages such as low-temperature processing, control over particle characteristics, and the ability to produce high-purity materials. nih.gov

The sol-gel method is a versatile bottom-up approach for producing metal oxide nanoparticles. nih.govmdpi.com It is a "wet chemical" process that begins with a solution-phase precursor, typically a metal alkoxide like niobium(V) ethoxide dissolved in an organic solvent, to form a stable colloidal suspension known as a "sol". nih.gov This sol undergoes hydrolysis and polycondensation reactions to create a "gel," which is a continuous solid network containing both solid and liquid phases. nih.govmdpi.com Subsequent drying and calcination of the gel yield the final oxide nanoparticles. nih.gov The sol-gel technique allows for the synthesis of nanoparticles with high purity, fine particle size, controlled porosity, and a large specific surface area. nih.gov A key advantage of this method is its ability to operate at low temperatures (70°C to 320°C), making it energy-efficient. nih.gov The choice of precursor and reaction conditions significantly influences the final product. For instance, using niobium(V) chloride as a precursor with citric acid and ethylene (B1197577) glycol is another pathway. nih.gov

Hydrothermal synthesis is another effective liquid-phase method for producing crystalline and morphologically controlled ceramic oxide nanoparticles. nih.gov This technique involves a chemical reaction in a sealed vessel, called an autoclave, where high temperatures (up to 300°C) and pressures accelerate the hydrolysis of starting materials and the crystallization of the nanoparticles. nih.gov The process typically starts with dissolving a niobium precursor in a solvent, placing it under controlled heat and pressure, and then cooling the vessel to collect the resulting nanoparticle powder after washing and drying. nih.gov This method is advantageous for its low energy consumption and the use of inexpensive equipment and precursors. nih.gov Researchers have successfully synthesized "spiky" niobium oxide nanoparticles through hydrothermal treatment of a niobium oxalate solution at 200°C for 2 hours. cambridge.org The particle size of these spiky structures, which consist of a niobium oxide hydrate sphere core and niobium pentoxide nanorods, could be tuned from 80 to 300 nm by adjusting the niobium concentration in the initial solution. cambridge.org

The Pechini method is another sol-gel-based technique that offers good control over nanoparticle size. mdpi.com Studies have shown that the synthesis method and calcination temperature have a profound impact on the resulting crystalline phase and particle size. mdpi.com For example, nanoparticles synthesized via the Pechini method at 650°C can yield the hexagonal phase of niobium(V) oxide, while the sol-gel method at the same temperature can produce the orthorhombic phase. mdpi.com

Table 1: Comparison of Nanoparticle Synthesis Methods for Niobium(V) Oxide

| Synthesis Method | Precursors | Typical Temperature | Resulting Particle Size | Key Characteristics |

|---|---|---|---|---|

| Sol-Gel | Niobium(V) ethoxide, Niobium(V) chloride, Citric acid, Ethylene glycol nih.gov | 70 - 320°C (synthesis), 650 - 750°C (calcination) nih.govmdpi.com | ~733 nm (at 650-750°C) mdpi.com | High purity, controlled porosity, large specific surface area. nih.gov |

| Hydrothermal | Niobium oxalate solution cambridge.org | 200°C cambridge.org | 80 - 300 nm cambridge.org | Crystalline and morphologically controlled particles. nih.gov |

| Pechini | N/A | 650 - 750°C (calcination) mdpi.com | ~71 nm (at 650-750°C) mdpi.com | Produces smaller particle sizes compared to sol-gel at similar temperatures. mdpi.com |

Nanorod and Nanoflake Formation

One-dimensional (1D) nanostructures like nanorods and two-dimensional (2D) structures such as nanoflakes exhibit unique properties due to their high aspect ratios and surface areas.

Nanorod synthesis is often achieved through hydrothermal and solvothermal methods. mdpi.comsfu.ca Hydrothermal synthesis on a niobium metallic plate using an ammonium fluoride (B91410) solution can produce nanorods of poorly crystalline, hydrated niobium(V) oxide. mdpi.com The morphology and crystallinity of these nanorods are highly dependent on the synthesis parameters. For example, increasing the mineralizer concentration and reaction time can enhance the crystallinity and density of the nanorods. mdpi.com Heat treatment can further increase crystallinity and favor the formation of the orthorhombic phase of niobium(V) oxide. mdpi.com A solution-phase hydrothermal synthesis using niobic acid in the presence of surfactants has been shown to yield uniform crystalline nanorods with average diameters of 6 nm and lengths of 38 nm. acs.org In this process, the surfactants help regulate the oriented attachment of nanoparticles. acs.org Another approach involves a heat-up colloidal synthesis method that produces orthorhombic niobium(V) oxide nanorods with dimensions of 1 nm in width and 31 nm in length. acs.org

Spiky nanoparticles, which are composed of numerous nanorods on a spherical core, have been synthesized via a simple hydrothermal method using a niobium oxalate aqueous solution. cambridge.org These nanorods are highly crystalline with diameters of around 50 nm and lengths of several micrometers. cambridge.org The particle size of the spiky structures can be controlled by adjusting the niobium concentration, and the length of the nanorods can be influenced by the reaction time. cambridge.org

Nanoflake formation can be achieved through solvothermal and hydrothermal techniques. researchgate.netacs.org Novel polygonal niobium(V) oxide platelets can be generated by a simple solvothermal method. researchgate.net These nanoflakes can then be used as templates to create other niobium-based nanostructures. researchgate.net Titanium-doped niobium(V) oxide nanoflakes have been synthesized via a hydrothermal reaction followed by an annealing treatment. acs.org The process involves the use of niobium(V) chloride, ethylene glycol, oxalic acid dehydrate, titanium(IV) butoxide, and hexamethylenetetramine (HMTA). acs.org The resulting product, after annealing at 600°C, is confirmed to be the orthorhombic phase of niobium(V) oxide. acs.org

Table 2: Synthesis Parameters and Resulting Dimensions of Niobium(V) Oxide Nanorods and Nanoflakes

| Morphology | Synthesis Method | Key Reagents/Conditions | Resulting Dimensions |

|---|---|---|---|

| Nanorods | Hydrothermal mdpi.com | Niobium plate, Ammonium fluoride, 130-150°C, 20-40 h | Predominant morphology mdpi.com |

| Nanorods | Solution-phase Hydrothermal acs.org | Niobic acid, Surfactants | 6 nm (diameter) x 38 nm (length) acs.org |

| Nanorods | Heat-up Colloidal acs.org | Niobium oleate, Octadecene, 240°C | 1 nm (width) x 31 nm (length) acs.org |

| Spiky Nanoparticles (with nanorods) | Hydrothermal cambridge.org | Niobium oxalate solution, 200°C, 2 h | 5-10 nm surface nanorods on 80-300 nm spheres cambridge.org |

| Nanoflakes | Hydrothermal/Annealing acs.org | NbCl₅, Titanium(IV) butoxide, 180°C (hydrothermal), 600°C (annealing) | N/A |

| Nanoflakes | Solvothermal researchgate.net | N/A | Polygonal platelets researchgate.net |

Thin Film Growth and Morphology Control

The deposition of niobium(V) oxide thin films with controlled thickness, morphology, and crystallinity is crucial for their application in optical and electronic devices. mdpi.commdpi.com Various physical and chemical deposition techniques are employed, including sputtering, pulsed laser deposition (PLD), and chemical vapor deposition (CVD). mdpi.com

Sputtering is a widely used physical vapor deposition technique for producing high-quality thin films. In DC reactive magnetron sputtering , a niobium target is sputtered in an atmosphere containing oxygen. scientific.net The oxygen flow rate is a critical parameter that influences the deposition rate and the properties of the film. scientific.netjove.com Generally, the deposition rate decreases as the oxygen flow rate increases. scientific.netjove.com The morphology can also be affected, with higher oxygen flows leading to the formation of nanometric spherical particles, whereas lower flows can result in sheet-shaped particles. jove.comRF magnetron sputtering using a ceramic niobium(V) oxide target can produce amorphous thin films at deposition temperatures up to 400°C. mdpi.com The thickness of these films can be controlled by the deposition parameters, with average thicknesses ranging from approximately 46 nm to 78 nm. mdpi.comDual ion beam sputtering (DIBS) offers further control over film properties by using a secondary ion beam to bombard the growing film. svc.org The energy of this secondary beam can be used to modify the internal stress of the film; for example, increasing the ion beam energy can decrease the compressive stress. svc.org

Pulsed Laser Deposition (PLD) is another versatile technique that can produce thin films with morphologies ranging from very compact to porous. unc.edu In reactive PLD, a target (either metal or oxide) is ablated by a high-power laser in a reactive oxygen atmosphere. researchgate.net Good quality, transparent amorphous films can be obtained at substrate temperatures above 140°C and an oxygen pressure of 200 mTorr. researchgate.net

Chemical Vapor Deposition (CVD) involves the reaction of gaseous precursors on a heated substrate to form a solid thin film. mdpi.com This method has been used to grow thin films of niobium oxide using precursors like niobium(V) ethoxide. mdpi.com CVD can produce high-purity niobium films with properties comparable to bulk niobium. cern.ch The surface morphology and crystallinity of CVD-grown films are highly dependent on the substrate temperature and the surface orientation of the substrate. aip.org

The morphology of thin films can also be controlled through post-deposition treatments. For example, thermal annealing can induce crystallization and alter the surface roughness and microstructure of the films. mdpi.com The surface morphology of as-deposited films is often dense and uniform, but annealing at high enough temperatures (e.g., 500°C) can lead to crystallization and changes in the film structure. mdpi.com

Table 3: Influence of Deposition Parameters on Niobium(V) Oxide Thin Film Properties

| Deposition Technique | Key Parameter | Effect on Morphology/Properties |

|---|---|---|

| DC Reactive Magnetron Sputtering | Oxygen Flow Rate | Decreases deposition rate; affects particle shape (spherical vs. sheet-like). scientific.netjove.com |

| RF Magnetron Sputtering | Deposition Temperature | Films remain amorphous up to 400°C. mdpi.com |

| Dual Ion Beam Sputtering | Secondary Ion Beam Energy | Increasing energy from tens of eV to 550 eV decreases internal stress from 220 MPa to ~100 MPa. svc.org |

| Pulsed Laser Deposition | Substrate Temperature & O₂ Pressure | Good quality transparent films obtained at >140°C and 200 mTorr O₂. researchgate.net |

| Chemical Vapor Deposition | Substrate Temperature | Crystallinity improves with increasing temperature. aip.org |

| Thermal Annealing | Annealing Temperature | Amorphous structure maintained up to 400°C; crystallization occurs at higher temperatures (e.g., 500°C). mdpi.com |

Comprehensive Characterization Techniques in Niobium 5+ ;oxygen 2 Research

Structural and Morphological Characterization

The physical architecture of niobium pentoxide, from its crystal lattice to its nanoparticle morphology, is primarily investigated using X-ray diffraction and various electron microscopy techniques. For nanoparticulate forms, dynamic light scattering provides crucial information on size distribution.

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray diffraction is a fundamental technique for identifying the crystalline phases of niobium pentoxide. The synthesis method and calcination temperature significantly influence the resulting polymorph. Common phases include the low-temperature pseudohexagonal (TT-Nb₂O₅), the intermediate-temperature orthorhombic (T-Nb₂O₅), and the high-temperature monoclinic (H-Nb₂O₅) structures. For instance, materials synthesized via the Pechini method and calcined at 500°C may exhibit the TT-Nb₂O₅ phase, transitioning to the T-Nb₂O₅ phase at temperatures around 750°C.

Rietveld refinement of the XRD data is a powerful method for extracting detailed crystallographic information, including precise lattice parameters, unit cell volume, and atomic coordinates. This analysis has been crucial in distinguishing between the closely related phases of Nb₂O₅ and understanding the effects of synthesis conditions on the crystal structure. For example, Rietveld refinement has been used to confirm the orthorhombic structure of T-Nb₂O₅ and to study the phase transitions induced by temperature and pressure.

Below are interactive data tables summarizing the crystallographic data for different phases of niobium pentoxide, often determined through Rietveld refinement of XRD patterns.

Table 1: Crystallographic Data for Orthorhombic Niobium Pentoxide (T-Nb₂O₅)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | Pbam | |

| a (Å) | 6.175 | |

| b (Å) | 29.175 | |

| c (Å) | 3.930 | |

| α (°) | 90 | |

| β (°) | 90 | |

| γ (°) | 90 |

Table 2: Crystallographic Data for Monoclinic Niobium Pentoxide (H-Nb₂O₅)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2/m | |

| a (Å) | 21.16 | |

| b (Å) | 3.822 | |

| c (Å) | 19.35 | |

| α (°) | 90 | |

| β (°) | 119.83 | |

| γ (°) | 90 |

Table 3: Crystallographic Data for Pseudohexagonal Niobium Pentoxide (TT-Nb₂O₅)

| Parameter | Value | Reference |

| Crystal System | Pseudohexagonal | |

| Space Group | - | |

| a (Å) | 3.607 | |

| b (Å) | 3.607 | |

| c (Å) | 3.925 | |

| α (°) | 90 | |

| β (°) | 90 | |

| γ (°) | 120 |

Electron Microscopy (SEM, TEM, HRTEM)

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology and particle size of niobium pentoxide. SEM images reveal that the synthesis method has a significant impact on the material's morphology. For example, Nb₂O₅ synthesized by the sol-gel method tends to have larger particle sizes compared to that produced by the Pechini method. The morphology can range from nanoparticles and nanorods to more complex structures like micro-coils composed of interconnected nanofibers.

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) provide more detailed insights into the nanostructure and crystallinity. TEM analysis can confirm the particle size and shape, revealing irregular nanoparticles or uniform rod-like morphologies. HRTEM is particularly valuable for visualizing the crystal lattice. It allows for the measurement of lattice fringe spacing, which can be correlated with specific crystallographic planes identified in XRD. For instance, a lattice spacing of 0.391 nm has been identified as corresponding to the (001) plane of orthorhombic Nb₂O₅. HRTEM is also instrumental in studying crystalline defects and the interfaces between different crystal phases.

Dynamic Light Scattering (DLS) for Nanoparticles

For niobium pentoxide in the form of nanoparticles, Dynamic Light Scattering (DLS) is a key technique for determining the average particle size distribution in a liquid suspension. This method provides valuable information on the hydrodynamic diameter of the nanoparticles, which is crucial for applications where particle size and dispersion are critical factors.

Spectroscopic Investigations

Spectroscopic techniques are essential for probing the vibrational properties of niobium pentoxide, which are directly related to its chemical bonding and crystal structure.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the vibrational modes of the Nb-O bonds in niobium pentoxide. The FTIR spectra of Nb₂O₅ typically exhibit characteristic absorption bands in the fingerprint region (below 1000 cm⁻¹). Broadbands around 678 cm⁻¹ are often attributed to the symmetric stretching modes of NbO₆, NbO₇, and NbO₈ polyhedra, which are characteristic of amorphous or low-crystallinity samples. Other significant bands include those corresponding to the stretching vibrations of Nb-O-Nb and Nb=O, which are typically observed in the range of 500-1000 cm⁻¹. The presence of a band around 935 cm⁻¹ can be assigned to an Nb-O-Nb stretching mode.

Raman Spectroscopy

Raman spectroscopy is a highly sensitive technique for characterizing the different crystalline phases of niobium pentoxide, as each polymorph has a distinct Raman signature. The Raman spectra are characterized by bands corresponding to the bending and stretching vibrations of the NbO₆ octahedra.

The low-frequency region (200–450 cm⁻¹) is associated with the bending modes of the octahedra. The high-frequency region (450–900 cm⁻¹) is dominated by the stretching vibrations of these units. For the T-Nb₂O₅ phase, characteristic stretching modes can be observed at approximately 327, 465, and 809 cm⁻¹. The TT-phase often shows a prominent band around 710 cm⁻¹. As the material transitions to the more ordered H-Nb₂O₅ phase with increasing temperature, the Raman peaks become sharper.

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability, phase transitions, and decomposition behavior of Niobium(5+);oxygen(2-) and its precursors. abo.fi

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature under a controlled atmosphere. tainstruments.com For Nb₂O₅, TGA is commonly used to study dehydration and decomposition processes. researchgate.net A typical TGA curve for a Nb₂O₅ xerogel or hydrated sample shows distinct mass loss stages. The first, a mild loss from room temperature to about 130°C, is attributed to the removal of physically adsorbed water and moisture. researchgate.netresearchgate.net A more significant mass loss often occurs in the range of 130°C to 300°C, which corresponds to the elimination of hydration water or the decomposition of organic fragments from synthesis precursors. researchgate.netresearchgate.net At higher temperatures, a smaller weight loss around 580°C can be associated with the removal of structural hydroxyl groups (O-H) during the crystallization process. researchgate.net The material generally exhibits high thermal stability with no significant mass loss above ~400°C once fully crystallized. researchgate.net

| Temperature Range (°C) | Event | Reference |

|---|---|---|

| 40 - 130 | Removal of moisture and physically adsorbed water. | researchgate.net |

| 90 - 300 | Elimination of hydration water and/or organic fragments. | researchgate.net |

| ~580 | Loss of structural hydroxyl groups from amorphous Nb₂O₅. | researchgate.net |

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference is measured as a function of temperature. wikipedia.orghitachi-hightech.com This allows for the detection of thermal events such as phase transitions, crystallization, melting, and decomposition. uni-siegen.de In the analysis of Nb₂O₅, DTA curves show endothermic peaks at temperatures below 300°C, which are associated with the energy required for the removal of adsorbed and hydration water, correlating with the mass loss seen in TGA. researchgate.net At higher temperatures, DTA can reveal exothermic events. Unclear exothermic peaks detected at approximately 600°C and 900°C can be associated with the crystallization into the T-phase and the initial formation of the H-phase of Nb₂O₅, respectively. researchgate.net

| Temperature Range (°C) | Peak Type | Associated Event | Reference |

|---|---|---|---|

| < 300 | Endothermic | Water removal (adsorbed and hydration). | researchgate.net |

| ~600 | Exothermic | Crystallization into T-phase Nb₂O₅. | researchgate.net |

| ~900 | Exothermic | Initial formation of H-phase Nb₂O₅. | researchgate.net |

Dilatometry is a technique used to measure the dimensional changes (expansion or contraction) of a material as a function of temperature. This measurement is crucial for determining the coefficient of thermal expansion (CTE). For monoclinic Nb₂O₅, studies using dilatometry and high-temperature X-ray diffraction have revealed that the thermal expansion is anisotropic. researchgate.net The expansion is different along the various crystallographic axes. This anisotropy can induce significant internal stresses during cooling from high sintering temperatures, potentially leading to the formation of microcracks in polycrystalline ceramic samples. researchgate.net

| Crystallographic Direction | Mean Coefficient (×10⁻⁶ °C⁻¹) | Reference |

|---|---|---|

| a-axis | 5.3 | researchgate.net |

| b-axis | 0 | researchgate.net |

| c-axis | 5.9 | researchgate.net |

Surface Area and Porosity Analysis (BET)

The Brunauer-Emmett-Teller (BET) method is a critical analytical technique used in materials science to determine the specific surface area of solids through the physical adsorption of gas molecules on the material's surface. lehigh.edu For Niobium(5+);oxygen(2-), this analysis provides essential information about its textural properties, including surface area, pore volume, and pore size distribution, which are intrinsically linked to its performance in applications such as catalysis, sensing, and energy storage. bohrium.comscielo.br The analysis involves measuring the amount of an inert gas, typically nitrogen, adsorbed onto the surface of the niobium pentoxide sample at cryogenic temperatures. lehigh.edubohrium.com Prior to analysis, samples are often degassed at elevated temperatures to remove any pre-adsorbed species. lehigh.eduosti.gov

The resulting nitrogen adsorption-desorption isotherm provides detailed information. The shape of the isotherm can indicate the nature of the porosity; for instance, a type IV isotherm is characteristic of mesoporous materials (pores between 2 and 50 nm), a feature commonly observed in synthesized niobium pentoxide samples. osti.gov The Barrett-Joyner-Halenda (BJH) model is frequently applied to the desorption branch of the isotherm to calculate the pore size distribution. osti.govmdpi.com

Detailed Research Findings

Research has demonstrated that the surface area and porosity of niobium pentoxide are highly dependent on the synthesis method and subsequent thermal treatments. scielo.brnih.gov Different preparation techniques, such as sol-gel, hydrothermal, spray pyrolysis, and electrospinning, yield Nb₂O₅ materials with vastly different textural characteristics. osti.govmdpi.comresearchgate.net

For example, mesoporous crystalline Nb₂O₅ synthesized via a sol-gel based inverse micelle method exhibited a high BET surface area of 155 m²/g, which decreased to 127 m²/g after a longer calcination time. osti.gov These materials displayed type IV isotherms, confirming their mesoporous nature, with average pore diameters of 4.9 nm and 5.6 nm, respectively. osti.gov In contrast, porous Nb₂O₅ nanoparticles prepared without surfactants showed a lower BET surface area of 12.09 m²/g with a smaller average pore size of 3.4 nm. bohrium.com

The use of structure-directing agents, like amphiphilic block copolymers, has been shown to produce mesoporous Nb₂O₅·nH₂O with very large BET surface areas, ranging from 250 to 350 m² g⁻¹, and pore volumes of 0.2 to 0.4 mL g⁻¹. acs.org Similarly, an alcothermal reaction method yielded amorphous Nb₂O₅ porous spheres with an exceptionally high specific surface area of 302 m² g⁻¹, which decreased to 88 m² g⁻¹ upon calcination at 500 °C as the material crystallized. nih.gov

The tables below summarize findings from various studies, illustrating the wide range of surface areas and pore characteristics achievable for niobium pentoxide through different synthesis and processing conditions.

Table 1: Textural Properties of Niobium Pentoxide from Various Synthesis Methods

| Synthesis Method/Material Form | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size/Distribution (nm) | Source(s) |

| Sol-Gel (Mesoporous, 1h calcination) | 155 | Not Reported | 4.9 | osti.gov |

| Sol-Gel (Mesoporous, 3h calcination) | 127 | Not Reported | 5.6 | osti.gov |

| Alcothermal (Amorphous spheres) | 302 | Not Reported | <10 | nih.gov |

| Alcothermal (Spheres, calcined at 500°C) | 88 | Not Reported | 6.4 | nih.gov |

| Anodic Oxidation (Porous film) | 19.38 | Not Reported | 2-10 | mdpi.com |

| Template-Free (Porous nanoparticles) | 12.09 | Not Reported | 3.4 | bohrium.com |

| Reactive Electrospinning (Nanofibers) | 7.472 (t-plot method) | Not Reported | Microporous | mdpi.com |

Table 2: Comparison of Niobium Pentoxide Properties from Spray Pyrolysis vs. Hydrothermal Synthesis

| Property | SP-Nb₂O₅ (Spray Pyrolysis) | HT-Nb₂O₅ (Hydrothermal) | Source(s) |

| Surface Area (m²/g) | 48.0 | 11.0 | researchgate.net |

| Pore Volume (cm³/g) | 0.21 | 0.08 | researchgate.net |

| Pore Diameter (nm) | 17.0 | 8.0 | researchgate.net |

Table 3: Effect of Calcination Temperature on BET Surface Area (SBET) of Sol-Gel Synthesized Niobium Pentoxide

| Sample ID | Calcination Temperature (°C) | SBET (m²/g) | Source(s) |

| 1-Nb₂O₅ | 650 | <10 | scielo.brscielo.br |

| 1-Nb₂O₅ | 750 | <10 | scielo.brscielo.br |

| 2-Nb₂O₅ | 650 | <10 | scielo.brscielo.br |

| 2-Nb₂O₅ | 750 | <10 | scielo.brscielo.br |

Theoretical and Computational Modeling of Niobium 5+ ;oxygen 2

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For niobium pentoxide, DFT has been instrumental in predicting and explaining its behavior across its various polymorphs.

DFT calculations have been extensively used to determine the electronic band structure, density of states (DOS), and bandgap energies of different Nb₂O₅ phases. The electronic properties are primarily dictated by the O 2p orbitals, which form the valence band maximum (VBM), and the Nb 4d orbitals, which constitute the conduction band minimum (CBM). escholarship.org

Studies employing various density functionals, such as B3LYP, have shown good agreement with experimental data for the monoclinic structure of Nb₂O₅. unesp.br The calculated bandgap is a critical parameter, influencing the material's optical and electronic applications. DFT calculations have revealed that most Nb₂O₅ polymorphs are indirect bandgap semiconductors. researchgate.net For instance, calculations for the B-phase of monoclinic Nb₂O₅ using the revised Perdew-Burke-Ernzerhof (PBEsol) exchange-correlation functional predicted an indirect bandgap of 2.67 eV. researchgate.net Upon lithiation, as studied in the H-Nb₂O₅ phase, the introduction of electrons into the empty Nb d orbitals leads to increased electronic conductivity, a phenomenon that is well-described by DFT-based DOS analysis. acs.org

| Polymorph | DFT Functional | Calculated Bandgap (eV) | Bandgap Type |

|---|---|---|---|

| Monoclinic (B-Nb₂O₅) | PBEsol | 2.67 | Indirect |

| Fluorine-doped B-Nb₂O₅ | PBEsol | 2.28 | Indirect |

| Monoclinic (H-Nb₂O₅) | TB-mBJ | 2.56 | Not Specified |

The vibrational properties of Nb₂O₅, which are crucial for understanding its thermal characteristics and interpreting spectroscopic data, have been successfully analyzed using DFT. Calculations of phonon dispersion relations and the vibrational density of states (VDOS) provide a fundamental understanding of the lattice dynamics. aps.org For the H-Nb₂O₅ phase, DFT calculations have been used to complement operando Raman spectroscopy to unravel the lithium storage mechanism. acs.org These studies assign specific vibrational modes to the stretching and bending of Nb-O and Nb-O-Nb bonds. For example, in pristine H-Nb₂O₅, high-frequency Raman bands are associated with the stretching modes of shorter Nb-O bonds in edge-sharing NbO₆ octahedra, while lower-frequency bands correspond to bending modes. acs.org Upon lithiation, changes in the VDOS calculated by DFT correlate with the observed disappearance or shifting of these Raman bands, indicating specific structural transformations. acs.org

DFT is a key tool for modeling the surface chemistry of Nb₂O₅, which is central to its catalytic applications. The material's activity often stems from the presence of both Brønsted and Lewis acid sites on its surface. acs.org DFT calculations can determine the stability of different crystal facets and model the adsorption and reaction of molecules on these surfaces. For the stoichiometric B-phase of Nb₂O₅, DFT studies have shown that the (010) surface is the most stable, with a calculated surface energy of 0.52 J m⁻². acs.org Projected density of states (PDOS) analysis confirmed that surface niobium atoms act as Lewis acid sites. acs.org

The interaction of water (H₂O) and hydrogen peroxide (H₂O₂) with this surface has also been modeled. For H₂O, molecular adsorption on the Nb sites was found to be most stable, though a dissociative mechanism is also possible. acs.org For H₂O₂, adsorption is preferred at the Nb site with a significant adsorption energy of 1.63 eV, leading to the formation of a hydrosuperoxo (HO₂⁻) species. acs.org These computational findings are vital for designing more efficient Nb₂O₅-based catalysts.